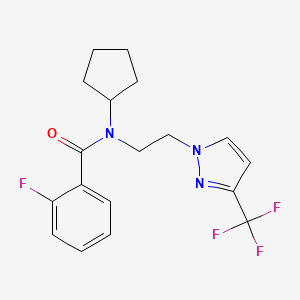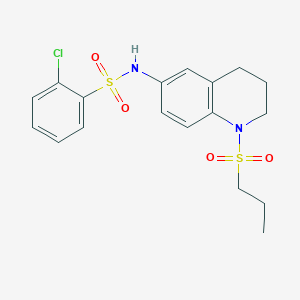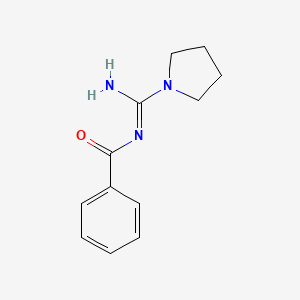
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound with applications across various scientific fields. This compound's structure includes a cyclopentyl ring, a fluoro substituent, and a trifluoromethyl-pyrazolyl moiety, indicating potential utility in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin with a benzoyl chloride precursor, which undergoes nucleophilic substitution with cyclopentylamine.
Fluorination: : Introduce the fluoro substituent via electrophilic fluorination reactions.
Coupling Reaction: : Attach the pyrazolyl moiety using a cross-coupling reaction, possibly through Suzuki or Stille coupling methods.
Trifluoromethylation: : Incorporate the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent.
Industrial Production Methods
For large-scale production, a continuous flow process can be optimized to enhance yield and purity. Employing automated synthesis techniques and in-line purification steps ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Suitable reductive conditions include catalytic hydrogenation.
Substitution: : The fluoro and trifluoromethyl groups can participate in various nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon (Pd/C).
Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation may lead to ketone or epoxide formation, while reduction primarily yields fully hydrogenated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound's versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as an intermediate in the synthesis of advanced organic molecules and polymers.
Biology
Its unique structure enables interactions with various biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
Used in the creation of specialized materials such as coatings, catalysts, and electronic components due to its stability and reactivity.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts with specific enzyme active sites, influencing their catalytic activities. In biological systems, it can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness
Compared to similar compounds like N-cyclopentyl-2-fluorobenzamide or 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide offers a distinctive balance of steric hindrance and electronic effects due to the presence of both cyclopentyl and trifluoromethyl groups.
List of Similar Compounds
N-cyclopentyl-2-fluorobenzamide
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBAFHXQPQSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2430042.png)


![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2430049.png)


![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)

![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)


![1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2430062.png)
